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Compound of Interest

Compound Name: SPH5030

Cat. No.: B12411692 Get Quote

Introduction: SPH5030 is a novel, selective, and irreversible tyrosine kinase inhibitor targeting

Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Developed to improve upon

existing therapies, SPH5030 has demonstrated potent activity against HER2-amplified and

mutant cancers in preclinical models.[3] This technical guide provides a comprehensive

overview of the preclinical pharmacokinetics of SPH5030, detailing its absorption, distribution,

metabolism, and excretion (ADME) properties in key preclinical species. The data presented

herein are crucial for understanding the compound's disposition and for guiding its clinical

development.

In Vivo Pharmacokinetics
The pharmacokinetic profile of SPH5030 was evaluated in Sprague Dawley rats and

Cynomolgus monkeys following both intravenous (IV) and oral (PO) administration. The

compound exhibited low clearance and a wide tissue distribution.[4]

Pharmacokinetic Parameters in Rats
Following intravenous administration, SPH5030 showed a low plasma clearance of 5.83

L/min/kg and a volume of distribution of 1.66 L/kg.[4] After oral dosing, the compound reached

maximum plasma concentration (Cmax) between 2 and 4.5 hours.[4] The oral bioavailability in

rats was determined to be in the range of 56.4% to 64.3%.[4]
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Parameter Intravenous Oral (8 mg/kg)

Cmax (ng/mL) - Data not specified

Tmax (h) - 2 - 4.5[4]

AUC (ng·h/mL) Data not specified Data not specified

t1/2 (h) 4.61 - 9.14[4] 4.61 - 9.14[4]

CL (L/min/kg) 5.83[4] -

Vd (L/kg) 1.66[4] -

F (%) - 56.4 - 64.3[4]

Pharmacokinetic Parameters in Cynomolgus Monkeys
In Cynomolgus monkeys, SPH5030 also demonstrated low clearance (6.95 L/min/kg) and a

larger volume of distribution (2.67 L/kg) compared to rats after intravenous administration.[4]

The oral bioavailability in monkeys was between 18.1% and 38.0%.[4]

Parameter Intravenous Oral

Cmax (ng/mL) - Data not specified

Tmax (h) - 2 - 4.5[4]

AUC (ng·h/mL) Data not specified Data not specified

t1/2 (h) 4.61 - 9.14[4] 4.61 - 9.14[4]

CL (L/min/kg) 6.95[4] -

Vd (L/kg) 2.67[4] -

F (%) - 18.1 - 38.0[4]

Distribution
Tissue distribution studies in rats after an oral dose of 8 mg/kg revealed that SPH5030 is widely

distributed, with most tissues showing higher exposure than plasma.[5]
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Metabolism and Excretion
In vitro studies indicated that SPH5030 exhibits stable metabolism. The primary enzymes

responsible for its metabolism are Cytochrome P450 3A4/5 (CYP3A4/5) and CYP2C8.[1][2]

Importantly, SPH5030 showed no or weak inhibitory potential on major CYP450 enzymes.[1][2]

Excretion studies in rats demonstrated that the primary route of elimination is through feces.[1]

[2] SPH5030 was identified as the major circulating entity in both rats and monkeys, and no

significant gender differences in plasma exposure were observed.[4]

Transporter Interaction
In vitro assays using Caco-2 cells were conducted to evaluate the potential for SPH5030 to be

a substrate of efflux transporters. The results indicated that SPH5030 is a minor substrate of

both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Co-administration

with P-gp or BCRP inhibitors decreased the efflux ratio, confirming this interaction.[1] SPH5030
itself was found to be a weak inhibitor of these efflux transporters.[1]

Experimental Protocols
In Vivo Pharmacokinetic Studies

Animal Models: Sprague Dawley rats and Cynomolgus monkeys were used for the

pharmacokinetic evaluations.[1]

Administration: For intravenous studies, SPH5030 was administered as a single bolus dose.

For oral studies, the compound was administered via oral gavage.

Sample Collection: Serial blood samples were collected at predetermined time points post-

dosing. Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of SPH5030 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental analysis of the plasma concentration-time data.

Tissue Distribution Study
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Animal Model: Sprague Dawley rats were used.[5]

Administration: A single oral dose of 8 mg/kg of SPH5030 was administered.[5]

Sample Collection: At various time points, animals were euthanized, and various tissues

were collected.

Analysis: The concentration of SPH5030 in tissue homogenates was quantified to determine

the extent of distribution.

In Vitro Metabolism
Systems: Human liver microsomes and recombinant human CYP enzymes were used.

Incubation: SPH5030 was incubated with the metabolic systems in the presence of

necessary cofactors (e.g., NADPH).

Metabolite Identification: The reaction mixtures were analyzed by LC-MS/MS to identify the

metabolites formed.

CYP Inhibition Assay: The potential of SPH5030 to inhibit specific CYP450 isoenzymes was

assessed by co-incubating it with probe substrates for each enzyme. The formation of the

probe substrate's metabolite was measured.[5]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/figure/Overall-pharmacokinetic-properties-of-SPH5030-in-animal-species-and-human_tbl1_384889729
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.researchgate.net/figure/Overall-pharmacokinetic-properties-of-SPH5030-in-animal-species-and-human_tbl1_384889729
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.researchgate.net/figure/Overall-pharmacokinetic-properties-of-SPH5030-in-animal-species-and-human_tbl1_384889729
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Studies

In Vitro Studies

Sample Analysis & Data Processing

Dosing (IV & PO)
- Rats

- Monkeys

Blood Sampling Tissue Harvesting (Rats) Feces/Urine Collection

LC-MS/MS Bioanalysis

Metabolism Assays
- Liver Microsomes

- Recombinant CYPs

Transporter Assays
- Caco-2 Cells

Pharmacokinetic Modeling

Data Tabulation

Click to download full resolution via product page

Caption: Experimental workflow for preclinical pharmacokinetic evaluation of SPH5030.
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Caption: SPH5030 mechanism of action via inhibition of the HER2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12411692?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/384889729_Preclinical_Pharmacokinetics_studies_of_SPH5030_a_Novel_Selective_Potent_and_Irreversible_HER2_Inhibitor
https://www.researchgate.net/publication/359431562_Discovery_of_SPH5030_a_Selective_Potent_and_Irreversible_Tyrosine_Kinase_Inhibitor_for_HER2-Amplified_and_HER2-Mutant_Cancer_Treatment
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://www.preprints.org/manuscript/202410.0856
https://www.researchgate.net/figure/Overall-pharmacokinetic-properties-of-SPH5030-in-animal-species-and-human_tbl1_384889729
https://www.benchchem.com/product/b12411692#exploring-the-pharmacokinetics-of-sph5030-in-preclinical-models
https://www.benchchem.com/product/b12411692#exploring-the-pharmacokinetics-of-sph5030-in-preclinical-models
https://www.benchchem.com/product/b12411692#exploring-the-pharmacokinetics-of-sph5030-in-preclinical-models
https://www.benchchem.com/product/b12411692#exploring-the-pharmacokinetics-of-sph5030-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12411692?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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